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Compound of Interest

Compound Name:
(5,5-Dimethyloxolan-2-

yl)methanesulfonyl chloride

CAS No.: 1600776-10-0

Cat. No.: B2813530

Get Quote

Application Note & Protocol Guide

Abstract & Strategic Importance
Oxolane (tetrahydrofuran) substituted sulfonate esters—specifically tetrahydrofuran-3-yl

methanesulfonate (Ms) and p-toluenesulfonate (Ts)—are critical chiral building blocks in the

synthesis of antiretroviral protease inhibitors (e.g., Amprenavir, Fosamprenavir) and SGLT2

inhibitors (e.g., Empagliflozin).

Their utility lies in converting the poor leaving group of 3-hydroxytetrahydrofuran (-OH) into a

highly reactive electrophile (-OMs or -OTs), enabling facile nucleophilic substitution with

amines, phenols, or carbon nucleophiles while retaining stereochemical configuration.

This guide provides a validated protocol for their preparation, emphasizing impurity control

(Genotoxic Impurities - GTIs), stereochemical retention, and process safety.

Chemical Basis & Retrosynthesis

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b2813530#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2813530?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis relies on the nucleophilic attack of the oxolane alcohol oxygen upon the sulfur of

the sulfonyl chloride. Unlike alkyl halide synthesis, this reaction does not break the C-O bond of

the tetrahydrofuran ring; therefore, the stereochemistry of the starting material is preserved.

Mechanistic Pathways
The choice of base dictates the mechanism and impurity profile:

Sulfene Pathway (with Triethylamine): Methanesulfonyl chloride (MsCl) undergoes E2

elimination to form a reactive sulfene intermediate, which is then trapped by the alcohol. This

is fast but can be moisture-sensitive.

Direct Substitution (with Pyridine): Pyridine acts as a nucleophilic catalyst and proton

scavenger, favoring a direct

-like attack at the sulfur. This is often milder and preferred for stereochemically sensitive
substrates.

Visualization: Reaction Logic
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Caption: Mechanistic flow ensuring stereochemical retention during sulfonate ester formation.
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Critical Process Parameters (CPPs)
Parameter Recommendation Scientific Rationale

Temperature
< 5°C (Addition)20-25°C

(Aging)

Sulfonylation is exothermic.

High temps during addition

promote side reactions (e.g.,

elimination to dihydrofuran)

and sulfonyl chloride

hydrolysis.

Solvent
DCM (Standard)Toluene

(Scale-up)

DCM offers high solubility for

reactants but requires careful

handling. Toluene is preferred

for larger batches due to

easier solvent recovery and

safety profiles.

Stoichiometry 1.1 - 1.2 eq. Sulfonyl Chloride

Slight excess ensures full

conversion of the alcohol.

Large excesses increase the

burden of removing genotoxic

sulfonyl chloride residues.

Base
Triethylamine (TEA) (1.2 - 1.5

eq.)

TEA is cheap and effective for

mesylates. Pyridine is reserved

for difficult substrates or

tosylation to prevent

racemization.

Quench Water / NaHCO₃

Essential to hydrolyze

unreacted sulfonyl chloride

immediately to the

corresponding sulfonic acid

(non-genotoxic salt).

Validated Protocol: Preparation of (S)-
Tetrahydrofuran-3-yl Methanesulfonate
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Scale: 50 mmol (approx. 4.4 g starting alcohol) Target Yield: 85-95% Purity: >98% (HPLC)[1]

Materials
(S)-3-Hydroxytetrahydrofuran: 4.41 g (50 mmol)

Methanesulfonyl chloride (MsCl): 6.30 g (55 mmol, 1.1 eq)

Triethylamine (TEA): 7.60 g (75 mmol, 1.5 eq)

Dichloromethane (DCM): 50 mL (anhydrous)

1M HCl, Saturated NaHCO₃, Brine, MgSO₄.

Step-by-Step Methodology
Phase 1: Setup & Addition

Inerting: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar,

addition funnel, and nitrogen inlet. Purge with

.

Solvation: Charge (S)-3-Hydroxytetrahydrofuran and DCM (40 mL). Cool the solution to 0°C

using an ice/water bath.

Base Addition: Add Triethylamine (TEA) in one portion. Note: No exotherm is typically

observed here.

Electrophile Addition (Critical): Dilute MsCl in DCM (10 mL) and transfer to the addition

funnel. Add dropwise over 30–45 minutes, maintaining internal temperature < 5°C.

Why? Rapid addition causes localized heating, leading to impurities and potential thermal

runaway.

Phase 2: Reaction & Aging
Aging: Once addition is complete, allow the reaction to stir at 0°C for 15 minutes, then

remove the ice bath and warm to Room Temperature (20–25°C).
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Monitoring: Stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.

Endpoint: Disappearance of alcohol. Staining with KMnO₄ or PMA is required as the

alcohol has weak UV absorbance.

Phase 3: Workup & Isolation
Quench: Cool back to 0°C. Slowly add Water (20 mL) to hydrolyze excess MsCl. Stir

vigorously for 10 minutes.

Phase Separation: Transfer to a separatory funnel. Separate the organic layer (bottom).[2]

Washes:

Acid Wash: Wash organics with cold 1M HCl (2 x 20 mL) to remove TEA and amine salts.

Base Wash: Wash with Sat. NaHCO₃ (20 mL) to neutralize acid traces.

Brine Wash: Wash with Sat. NaCl (20 mL) to dry the organic layer.

Drying: Dry over anhydrous MgSO₄ or Na₂SO₄ for 15 minutes. Filter.

Concentration: Concentrate under reduced pressure (Rotavap) at < 40°C.

Caution: Alkyl sulfonates can be thermally unstable. Do not overheat.
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Caption: Step-by-step workflow for the synthesis of (S)-THF-3-yl Methanesulfonate.
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Regulatory & Safety (E-E-A-T)
Genotoxic Impurity (GTI) Management
Alkyl sulfonates (mesylates, tosylates) are potential genotoxic impurities. In drug substances,

they must be controlled to ppm levels (Threshold of Toxicological Concern, TTC ~ 1.5 µ g/day ).

[3]

Risk Source: Unreacted Sulfonyl Chlorides (MsCl/TsCl) or formation of lower alkyl sulfonates

(e.g., Methyl Methanesulfonate) if methanol is used in workup.

Control Strategy:

Avoid Alcohols: Do not use Methanol or Ethanol during the workup or crystallization of this

intermediate. Use Toluene, DCM, or Heptane.

Full Quench: Ensure the water quench step is vigorous and long enough to fully hydrolyze

residual MsCl/TsCl.

Stability: Store the sulfonate ester cold (2-8°C) and under inert gas. Moisture can

hydrolyze the ester back to the alcohol and sulfonic acid.

Handling Precautions
Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood.

Exotherms: The reaction with amine bases is highly exothermic. Strict temperature control

prevents runaway reactions.

Analytical Quality Control
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Test Method Acceptance Criteria

Identity 1H NMR (CDCl₃)

Diagnostic multiplet at δ 5.2-

5.3 ppm (CH-OMs). Shift from

δ 4.5 ppm (CH-OH).

Purity HPLC (UV 210 nm)

> 98.0% Area. (Note: Low UV

activity; use CAD/ELSD if

available).

Chirality Chiral HPLC
> 99% ee (Retention of

configuration).

Residual Solvent GC-Headspace DCM < 600 ppm; TEA < Limit.

Water Content Karl Fischer (KF) < 0.1% (Critical for stability).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://patents.google.com/patent/CN107417648B/en
https://patents.google.com/patent/CN107417648B/en
https://www.quickcompany.in/patents/improved-process-for-preparation-of-tetrahydrofuran-3-yl-4-methylbenzenesulfonate
https://www.aifa.gov.it/sites/default/files/2017-09-13_Stoppa.pdf
https://www.benchchem.com/product/b2813530/docs#precision-synthesis-of-oxolane-substituted-sulfonate-esters
https://www.benchchem.com/product/b2813530/docs#precision-synthesis-of-oxolane-substituted-sulfonate-esters
https://www.benchchem.com/product/b2813530/docs#precision-synthesis-of-oxolane-substituted-sulfonate-esters
https://www.benchchem.com/product/b2813530/docs#precision-synthesis-of-oxolane-substituted-sulfonate-esters
https://www.benchchem.com/product/b2813530?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2813530?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2813530?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

